(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide
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Overview
Description
(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the phenylmethoxy group, and finally the formation of the amide linkage. Common reagents used in these steps include Grignard reagents, organolithium compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide: can be compared to other chromene derivatives, which may have similar structures but different functional groups.
Phenylmethoxy derivatives: Compounds with a phenylmethoxy group attached to various cores.
Amide derivatives: Compounds with an amide linkage, which may exhibit different properties based on the surrounding structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C34H39NO3 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide |
InChI |
InChI=1S/C34H39NO3/c1-26(12-10-14-27(2)33(36)35-30-17-8-5-9-18-30)13-11-22-34(3)23-21-29-24-31(19-20-32(29)38-34)37-25-28-15-6-4-7-16-28/h4-9,13-20,24H,10-12,21-23,25H2,1-3H3,(H,35,36)/b26-13+,27-14+ |
InChI Key |
SBWTXNDMWLIVES-BMNRKXRESA-N |
Isomeric SMILES |
C/C(=C\CCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)/CC/C=C(\C)/C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(=CCCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)CCC=C(C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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